XLR11 N-(2-fluoropentyl) isomer
Overview
Description
XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. This compound is structurally similar to XLR11 but differs by having a fluorine atom at the 2 position of the pentyl chain instead of the 5 position . It is primarily used in forensic and research applications .
Mechanism of Action
Target of Action
The primary targets of the XLR11 N-(2-fluoropentyl) isomer are the cannabinoid receptors CB1 and CB2 . The compound reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .
Mode of Action
The this compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding is increased by the presence of an N-(5-fluoropentyl) chain in the compound .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . It is soluble in DMF, DMSO, and ethanol, which may influence its bioavailability .
Biochemical Analysis
Biochemical Properties
The XLR11 N-(2-fluoropentyl) isomer interacts with both CB1 and CB2 receptors . The interaction with these receptors is due to the presence of the N-(2-fluoropentyl) chain, which increases binding to both CB receptors
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism via its interaction with CB1 and CB2 receptors .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XLR11 N-(2-fluoropentyl) isomer involves the introduction of a fluorine atom at the 2 position of the pentyl chain. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the fluoropentyl chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by a fluorine atom.
Formation of the final product: The final product is obtained by coupling the fluoropentyl-indole intermediate with a tetramethylcyclopropyl ketone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
XLR11 N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
XLR11 N-(2-fluoropentyl) isomer is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for studying synthetic cannabinoids.
Biology: Investigating the interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Researching potential therapeutic applications and toxicological effects.
Industry: Used in forensic science for the identification and analysis of synthetic cannabinoids
Comparison with Similar Compounds
Similar Compounds
XLR11: The parent compound with a fluorine atom at the 5 position of the pentyl chain.
XLR11 N-(3-fluoropentyl) isomer: An isomer with the fluorine atom at the 3 position.
XLR11 N-(4-fluoropentyl) isomer: An isomer with the fluorine atom at the 4 position.
Uniqueness
XLR11 N-(2-fluoropentyl) isomer is unique due to the specific position of the fluorine atom, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation can result in different pharmacological and toxicological properties compared to other isomers .
Properties
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOFFDPSCMXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043148 | |
Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-25-4 | |
Record name | XLR-11 N-(2-fluoropentyl) isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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